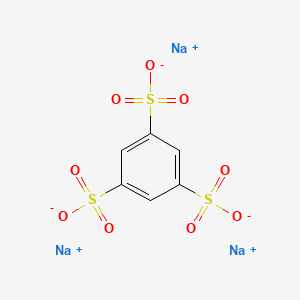

trisodium;benzene-1,3,5-trisulfonate

Description

Significance of Aromatic Polysulfonates in Modern Coordination Chemistry and Functional Materials Science

Aromatic polysulfonates, with trisodium (B8492382);benzene-1,3,5-trisulfonate as a key example, are of considerable importance in coordination chemistry and materials science due to their distinct structural and chemical properties. The presence of multiple sulfonate groups on an aromatic ring provides strong acidity, high polarity, and the ability for multidentate coordination. These characteristics make them versatile components for constructing advanced functional materials like Metal-Organic Frameworks (MOFs) and other coordination polymers. rsc.org

A primary advantage of sulfonate-based linkers over their more commonly studied carboxylate counterparts, such as trimesic acid, is the formation of significantly more robust frameworks. uol.de The sulfonate groups form stronger coordination bonds with metal centers, resulting in materials with superior thermal stability. Research has demonstrated that MOFs constructed with sulfonate linkers can withstand high temperatures, a critical attribute for applications in heterogeneous catalysis and gas storage where operational conditions can be demanding. uol.de The high density of sulfonic acid groups is also leveraged in developing proton-conducting materials, such as polymer electrolyte membranes for fuel cells, where they create efficient pathways for proton transport.

Historical Context and Evolution of Benzene-1,3,5-Trisulfonate Research as a Platform Molecule

The study of benzene-1,3,5-trisulfonate as a platform molecule is closely linked to the broader evolution of coordination chemistry and the rise of MOFs. crimsonpublishers.comresearchgate.net Historically, much of the foundational work in creating porous crystalline materials focused on carboxylate-based linkers like terephthalic acid and trimesic acid (benzene-1,3,5-tricarboxylic acid). researchgate.netmdpi.com These molecules were readily available and proved effective in forming a vast array of structures with tunable porosity and high surface areas. researchgate.netplos.org

As the field matured, the limitations of carboxylate-based frameworks, particularly their often-moderate thermal stability, spurred a search for more robust alternatives. uol.de This led researchers to explore sulfonic acids as analogous building blocks. Benzene-1,3,5-trisulfonic acid was identified as a direct structural analogue to the widely used trimesic acid. uol.de The key difference lay in the functional group: the sulfonate group (-SO₃⁻) replacing the carboxylate group (-COO⁻). This strategic switch was driven by the goal of enhancing the thermal stability of the resulting frameworks, as sulfonate linkers were known to be thermally more robust. uol.de Early research with rare earth elements, for instance, showed that anhydrous sulfonates derived from benzene-1,3,5-trisulfonic acid are significantly more stable upon heating than comparable salts of trimesic acid. uol.de This foundational work established benzene-1,3,5-trisulfonate as a valuable platform molecule for designing a new generation of highly stable functional materials.

Fundamental Design Principles and Multitopic Nature of Benzene-1,3,5-Trisulfonate as a Ligand Motif

The utility of trisodium;benzene-1,3,5-trisulfonate in designing advanced materials stems from its inherent structural features. The molecule is built upon a rigid benzene (B151609) ring, which ensures a well-defined and predictable geometry. chemistryworld.com The three sulfonate groups are positioned at the 1, 3, and 5 positions, resulting in a C₃-symmetric, trigonal planar arrangement. This geometry makes it a classic example of a "tritopic" or three-connecting ligand. researchgate.net

In the context of coordination chemistry, this multitopic nature is a fundamental design principle for constructing multi-dimensional networks. crimsonpublishers.comresearchgate.net When reacted with metal ions or metal clusters, which act as nodes, the benzene-1,3,5-trisulfonate ligand acts as a linker, connecting these nodes in a predetermined fashion. crimsonpublishers.com The trigonal arrangement of the sulfonate groups directs the formation of specific network topologies, often leading to two-dimensional layered structures or complex three-dimensional frameworks with porous characteristics. uol.denih.gov For example, the reaction of benzene-1,3,5-trisulfonic acid with rare earth hydroxides has been shown to produce layered compounds where metal ions are connected by the trisulfonate anions. uol.de The ability to control the resulting structure by selecting the appropriate metal center and reaction conditions is a cornerstone of MOF and coordination polymer design.

Structure

3D Structure of Parent

Propriétés

Numéro CAS |

43052-65-9 |

|---|---|

Formule moléculaire |

C6H3Na3O9S3 |

Poids moléculaire |

384.3 g/mol |

Nom IUPAC |

trisodium;benzene-1,3,5-trisulfonate |

InChI |

InChI=1S/C6H6O9S3.3Na/c7-16(8,9)4-1-5(17(10,11)12)3-6(2-4)18(13,14)15;;;/h1-3H,(H,7,8,9)(H,10,11,12)(H,13,14,15);;;/q;3*+1/p-3 |

Clé InChI |

NUUFGLOPUMQYIX-UHFFFAOYSA-K |

SMILES |

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

SMILES canonique |

C1=C(C=C(C=C1S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origine du produit |

United States |

Synthetic Methodologies for Benzene 1,3,5 Trisulfonic Acid and Its Salt Forms

Direct Sulfonation Approaches to Benzene-1,3,5-Trisulfonic Acid

The most common method for synthesizing benzene-1,3,5-trisulfonic acid is through the direct electrophilic aromatic substitution of benzene (B151609). This reaction requires harsh conditions to introduce three sulfonyl groups onto the aromatic ring. The process is typically achieved by heating benzene with a strong sulfonating agent, such as fuming sulfuric acid (a solution of sulfur trioxide, SO₃, in sulfuric acid, H₂SO₄), also known as oleum. chemistrysteps.comchemguide.co.ukunacademy.com The electrophile in this reaction is typically sulfur trioxide (SO₃) or its protonated form. chemistrysteps.comlibretexts.org

The introduction of the first sulfonic acid group deactivates the benzene ring, making subsequent substitutions progressively more difficult. The second and third sulfonation steps, therefore, require more forcing conditions, such as higher temperatures and prolonged reaction times, to overcome the deactivating effect and achieve trisubstitution.

The synthesis of benzene-1,3,5-trisulfonic acid is a thermodynamically controlled process. Achieving high purity and yield necessitates precise control over several reaction parameters to favor the formation of the desired 1,3,5-isomer over other isomers and by-products.

Key reaction parameters include temperature, the ratio of reactants, and reaction time. Elevated temperatures are crucial to facilitate the rearrangement of kinetically favored isomers to the more thermodynamically stable 1,3,5-isomer. However, excessively high temperatures can lead to unwanted side reactions. Research indicates that temperatures should be carefully managed, as temperatures exceeding 95°C can promote the formation of by-products, thereby reducing the final product's purity. Industrial methods often involve heating the reaction mixture in the range of 50°C to 95°C for several hours. For the related synthesis of 1,3-benzene-disulfonic acid, temperatures between 100°C and 160°C have been utilized, highlighting the need for high-energy conditions. google.com

The molar ratio of the sulfonating agent to benzene is another critical factor. A significant excess of the sulfonating agent is required to drive the reaction towards complete trisulfonation. For the synthesis of the disulfonic acid, a molar ratio of approximately 2.2 moles of sulfur trioxide per mole of benzene is preferred. google.com A similar or greater excess would be necessary for trisulfonation.

Table 1: Optimized Reaction Parameters for Aromatic Sulfonation

| Parameter | Condition | Rationale |

|---|---|---|

| Sulfonating Agent | Fuming Sulfuric Acid (Oleum) | Provides a high concentration of the SO₃ electrophile needed for multiple substitutions. chemguide.co.uklibretexts.org |

| Temperature | 50°C - 95°C | Balances the need for high energy to overcome ring deactivation and facilitate isomer rearrangement with the need to prevent by-product formation. |

| Reactant Ratio | Excess Sulfonating Agent | Ensures the reaction proceeds to the desired degree of trisubstitution according to Le Chatelier's principle. youtube.com |

| Reaction Time | Several hours | Allows for the completion of the slow, successive sulfonation steps. chemguide.co.uklibretexts.org |

The distribution of isomers is governed by reaction temperature. While initial sulfonation may yield other isomers, elevated temperatures allow for the thermodynamically controlled rearrangement to the more stable 1,3,5-isomer. Therefore, maintaining the optimal temperature range is a key strategy for ensuring isomeric purity.

Diphenyl sulfone formation is another common side reaction. One documented strategy to suppress this by-product during the mono-sulfonation of benzene is the addition of a small amount of acetic anhydride (B1165640) to the reaction mixture. This approach could potentially be adapted for trisulfonation processes to minimize sulfone impurities. The sulfonation reaction is also reversible, and controlling the concentration of water is important; using concentrated or fuming sulfuric acid favors the forward sulfonation reaction, while dilute acid can promote desulfonation. libretexts.orgyoutube.comyoutube.com

Alternative Synthetic Routes from Precursor Compounds

To circumvent the harsh conditions and by-product issues associated with direct sulfonation, alternative synthetic routes starting from pre-functionalized benzene derivatives have been developed.

An important alternative pathway involves the use of benzene-1,3,5-trisulfonyl halides, most commonly benzene-1,3,5-trisulfonyl chloride, as a precursor. This intermediate can be synthesized and then converted to the desired trisulfonic acid. The primary conversion method is hydrolysis, which involves reacting the trisulfonyl chloride with water. This approach can offer a cleaner product profile, as it avoids the aggressive conditions of direct sulfonation.

Benzene-1,3,5-trisulfonyl chloride itself is a versatile reagent used in the synthesis of various derivatives, such as triamides through reactions with amines. The fluoride (B91410) analog, benzene-1,3,5-trisulfonyl fluoride (BTSF), has also been synthesized and used as a reagent in reactions like deoxyazidation. nih.gov

Multi-step synthetic sequences starting from other substituted benzene analogues provide access to benzene-1,3,5-trisulfonic acid and its derivatives. These methods offer high regiochemical control.

One example involves starting with 1,3,5-trihydroxybenzene. This precursor can be reacted with methanesulfonyl chloride in the presence of pyridine (B92270) to yield benzene-1,3,5-triyl tris(methanesulfonate). nih.gov While this produces an ester and not the sulfonic acid directly, it demonstrates how a 1,3,5-substituted benzene can be used as a scaffold.

Another general strategy involves using a starting material like triethyl benzene-1,3,5-tricarboxylate. This compound can be converted to benzene-1,3,5-tricarbohydrazide (B3069294) by reacting it with hydrazine (B178648) hydrate. nih.gov This tricarbohydrazide can then be used to build more complex molecules, illustrating a multi-step approach from a defined 1,3,5-substituted benzene core. nih.gov Such multi-step syntheses allow for the planned construction of the target molecule, often under milder conditions than direct sulfonation. youtube.com

Advanced Purification and Isolation Techniques for High-Purity Trisodium (B8492382) Benzene-1,3,5-Trisulfonate

After synthesis, the crude benzene-1,3,5-trisulfonic acid is typically converted to its more stable and easily handled trisodium salt. The purification of this salt to a high degree of purity is essential for many of its applications.

A common initial step involves neutralization of the acidic product with a sodium base, such as sodium hydroxide (B78521) or sodium carbonate, followed by precipitation or crystallization from the reaction mixture. However, this initial solid often contains residual salts and organic by-products.

Advanced purification techniques are then employed:

Recrystallization: This is a fundamental technique for purifying solid compounds. The crude trisodium salt can be dissolved in a suitable solvent (often water or an aqueous-organic mixture) and allowed to slowly crystallize, leaving impurities behind in the mother liquor.

Chromatographic Methods: For highly related impurities, chromatographic techniques are effective. pH-zone-refining counter-current chromatography has been successfully used to separate polysulfonated aromatic compounds, such as pyrenetrisulfonates, by taking advantage of differences in their pKa values and hydrophobicity. nih.gov Macroporous absorbent resins can also be used in a column chromatography setup to separate the desired product from impurities. google.com

Extraction: Liquid-liquid extraction can be used to remove certain impurities. For instance, sulfonated impurities can be converted into salts with a base and then extracted into an aqueous phase, separating them from a less polar desired product. google.com

Charcoal Treatment and Filtration: For removing colored impurities and fine particulates, a solution of the crude product can be treated with activated charcoal followed by filtration.

Table 2: Purification Techniques for Trisodium Benzene-1,3,5-Trisulfonate

| Technique | Principle | Application |

|---|---|---|

| Recrystallization | Differential solubility of the product and impurities in a solvent at varying temperatures. | General purification to remove soluble and insoluble impurities. |

| pH-Zone-Refining Counter-Current Chromatography | Separation based on pKa values and partition coefficients between two immiscible liquid phases. | Separation of closely related sulfonated analogues. nih.gov |

| Adsorption Chromatography | Differential adsorption of components onto a solid stationary phase (e.g., macroporous resin). | Removal of structural isomers and other organic by-products. google.com |

| Extraction | Differential solubility of components in two immiscible liquid phases. | Removal of sulfonated by-products after conversion to salts. google.com |

| Activated Charcoal Treatment | Adsorption of high molecular weight and colored impurities onto the surface of activated carbon. | Decolorization and removal of trace organic contaminants. |

Synthesis of Benzene-1,3,5-Trisulfonyl Fluoride for Specific Chemical Transformations

Benzene-1,3,5-trisulfonyl fluoride is a key reagent utilized in specific chemical transformations, most notably in the field of click chemistry. Its synthesis is typically achieved from benzene-1,3,5-trisulfonyl chloride.

One documented method involves the portionwise addition of 1,3,5-benzenetrisulfonyl chloride to a mixture of dry pyridine and anhydrous zinc fluoride (ZnF₂) while cooling with an ice bath. The mixture is stirred at a low temperature and then at room temperature before being poured into a mixture of concentrated hydrochloric acid and ice water. The resulting solid product is filtered, washed with water, and dried.

A significant application of benzene-1,3,5-trisulfonyl fluoride is in Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a powerful click chemistry tool for creating strong and stable chemical linkages. nih.govresearchgate.net Specifically, it is employed in deoxyazidation reactions. nih.govnih.gov In these reactions, benzene-1,3,5-trisulfonyl fluoride, in conjunction with a reagent like trimethylsilyl (B98337) azide (B81097) (TMSN₃), facilitates the conversion of alcohols to azides. nih.gov This process is highly efficient, with studies showing that as little as 40 mol% of benzene-1,3,5-trisulfonyl fluoride can effectively catalyze the transformation. nih.gov The reaction's success is attributed to the synergistic interaction between the SuFEx reagent and the azide source, which allows for a robust and scalable synthesis of alkyl azides under mild conditions. researchgate.net

The versatility of this methodology is highlighted by its use in the late-stage functionalization of complex molecules and its adaptability for one-pot deoxyazidation-CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) sequences, which are valuable in drug discovery applications. nih.govnih.gov Research has also shown that benzene-1,3,5-trisulfonyl fluoride can react with various nucleophilic agents, such as morpholine (B109124) and sodium azide, to form the corresponding trisulfonyl derivatives. researchgate.net

Below are interactive data tables summarizing the synthesis and reaction parameters.

Table 1: Synthesis Parameters for Benzene-1,3,5-Trisulfonyl Fluoride

| Parameter | Value/Condition |

| Starting Material | 1,3,5-Benzenetrisulfonyl chloride |

| Reagents | Dry pyridine, Anhydrous Zinc Fluoride (ZnF₂) |

| Reaction Temperature | Ice-bath cooling followed by room temperature |

| Work-up | Poured into HCl/ice-water, filtered, washed |

Table 2: Application in Deoxyazidation

| Component | Role |

| Benzene-1,3,5-trisulfonyl fluoride | SuFEx Reagent/Catalyst |

| Alcohol | Substrate |

| Trimethylsilyl azide (TMSN₃) | Azide Source |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Base |

| Acetonitrile (B52724) (CH₃CN) | Solvent |

| Product | Alkyl azide |

Coordination Chemistry and Metal Organic Framework Mof Architecture with Benzene 1,3,5 Trisulfonate

Ligand Coordination Modes and Supramolecular Interactions

The coordination behavior of the benzene-1,3,5-trisulfonate ligand is characterized by the versatile binding capabilities of its sulfonate groups and their influence on the resulting metal-ligand assemblies.

Versatile Bridging Capabilities of the Trisulfonate Moiety in Network Assembly

The trisulfonate moiety of benzene-1,3,5-trisulfonate exhibits remarkable versatility in bridging metal centers, a key factor in the assembly of extended networks. The sulfonate group (RSO₃⁻) can coordinate to metal ions in various modes, contributing to the structural diversity of the resulting coordination polymers. researchgate.net This flexibility allows the ligand to act as a node, connecting multiple metal centers and facilitating the construction of one-, two-, and three-dimensional structures.

Influence of Sulfonate Groups on Metal-Ligand Bonding and Coordination Geometries

The sulfonate groups exert a significant influence on the metal-ligand bonding and the resulting coordination geometries. While often considered a poor ligand compared to carboxylates, the sulfonate group's coordinative pliancy allows it to form stable interactions, particularly when cooperative bonding occurs. researchgate.net The roughly spherical shape of the electron density of the sulfonate groups provides coordinative flexibility, enabling the formation of robust metal coordination bonds. researchgate.net

The nature of the metal ion plays a crucial role in determining whether the sulfonate group will coordinate directly. In some cases, particularly with harder metal cations, the sulfonate group may not readily displace coordinated water molecules. researchgate.net However, with softer metal cations, direct metal-sulfonate bonds can be formed. researchgate.net The coordination of sulfonate groups can lead to the formation of various architectures. For instance, in a magnesium-based coordination network, dangling sulfonate groups participate in an extended hydrogen-bonding network, while in a lead-based framework, the sulfonate groups coordinate directly to the metal ions. beilstein-journals.org This highlights how the interplay between the metal ion and the sulfonate ligand dictates the final structure and properties of the material.

Design and Synthesis of Coordination Polymers (CPs) and MOFs Featuring Benzene-1,3,5-Trisulfonate Linkers

The unique structural characteristics of benzene-1,3,5-trisulfonate, with its C3 symmetry and multiple coordination sites, make it an excellent candidate for the rational design and synthesis of coordination polymers (CPs) and Metal-Organic Frameworks (MOFs) with diverse dimensionalities and topologies.

Creation of One-Dimensional (1D) Chain Architectures

The assembly of metal ions with benzene-1,3,5-trisulfonate can lead to the formation of one-dimensional (1D) chain architectures. In these structures, the trisulfonate ligand typically bridges metal centers in a linear or zigzag fashion. The formation of 1D chains is often influenced by the coordination preferences of the metal ion and the presence of ancillary ligands or solvent molecules that can block some of the coordination sites on the metal or the trisulfonate ligand. rsc.org For example, the use of auxiliary ligands can lead to the formation of 1D ribbon structures, which can be further linked by hydrogen-bonding interactions to form 3D supramolecular architectures. rsc.org The flexible nature of the sulfonate group's coordination can also direct the formation of low-dimensional crystalline materials. researchgate.net

Fabrication of Two-Dimensional (2D) Layered Structures

The planar and threefold symmetric nature of the benzene-1,3,5-trisulfonate ligand is highly conducive to the formation of two-dimensional (2D) layered structures. In these architectures, the ligands connect metal ions within a plane, creating extended sheets. These layers can then stack upon one another, often held together by weaker forces such as van der Waals interactions or hydrogen bonds involving the sulfonate groups and coordinated water molecules. beilstein-journals.org For instance, a 2D coordination network can be formed with a 2D inorganic building unit composed of corner-sharing polyhedra, with the sulfonate groups pointing into the interlayer space and forming a network of hydrogen bonds. beilstein-journals.org The resulting 2D sheets can be either flat or undulated. rsc.org

Construction of Three-Dimensional (3D) Porous Frameworks

The multidentate and symmetric nature of benzene-1,3,5-trisulfonate makes it an ideal building block for the construction of three-dimensional (3D) porous frameworks, including Metal-Organic Frameworks (MOFs). By connecting multiple metal centers in three dimensions, these ligands can generate robust and porous architectures. The resulting frameworks can exhibit a variety of network topologies, such as diamondoid or quartz-like structures. rsc.org

The design of these 3D frameworks often relies on the "node and spacer" approach, where metal ions or clusters act as nodes and the organic ligand acts as a spacer. illinois.edu The inherent porosity of these materials makes them promising candidates for applications such as gas storage and separation. nih.govrsc.org The presence of sulfonate groups can also impart specific functionalities to the framework, such as high thermal stability, with some sulfonate-based MOFs being stable at temperatures up to 550 °C. Furthermore, the high density of sulfonic acid groups can be exploited to create proton-conducting materials.

| Dimensionality | Structural Features | Key Interactions | Example System |

| 1D | Linear or zigzag chains, ribbon-like structures. rsc.org | Direct metal-sulfonate coordination, hydrogen bonding between chains. rsc.org | Metal complexes with auxiliary ligands directing linear growth. rsc.org |

| 2D | Layered sheets (flat or undulated). beilstein-journals.orgrsc.org | In-plane metal-ligand coordination, interlayer hydrogen bonding. beilstein-journals.org | Magnesium-based coordination network with interlayer hydrogen-bonded sulfonate groups. beilstein-journals.org |

| 3D | Porous frameworks with various topologies (e.g., diamondoid). rsc.org | 3D connectivity through metal-ligand bonds. researchgate.net | Sulfonate-based MOFs with high thermal stability and potential for proton conductivity. |

Isomorphous Replacement and Structural Tuning in Benzene-1,3,5-Trisulfonate Polymers

Structural tuning in polymers derived from trisubstituted benzene (B151609) cores is a key strategy for modulating their material properties. While direct studies on isomorphous replacement in benzene-1,3,5-trisulfonate polymers are specific, the principles can be understood from analogous systems like benzene-1,3,5-tricarboxamides (BTAs). In these related systems, subtle changes in molecular structure or assembly conditions can lead to significant morphological transitions. For instance, modifying the solubilizing chains attached to the BTA core can direct the self-assembly process to yield distinct supramolecular structures such as one-dimensional fibers, ribbons, membranes, or hollow nanotubes.

This phenomenon, known as polymorphism, allows a single type of monomer to form multiple, distinct, well-defined structures. The final architecture is often the result of a delicate balance between competing non-covalent interactions. Temperature can also be a critical parameter for tuning, capable of inducing transitions between different polymorphic forms. These principles of structural control through molecular design and environmental conditions are fundamental to the concept of tuning frameworks derived from benzene-1,3,5-trisulfonate. Isomorphous replacement—the substitution of one metal ion or ligand for another of similar size and geometry—represents a powerful tool for achieving such structural tuning in the crystalline MOFs discussed in subsequent sections.

Rational Assembly Strategies for Tailored Framework Properties

The construction of MOFs with desired topologies and functions from benzene-1,3,5-trisulfonate relies on the predictable coordination of the ligand with metal ions. The final structure is not solely dependent on the ligand but is significantly influenced by the intrinsic properties of the metal center and the presence of other coordinating species.

The choice of the metal ion is a decisive factor in directing the topology of the resulting coordination network. The metal's size, charge, and preferred coordination geometry dictate how it interacts with the sulfonate groups of the benzene-1,3,5-trisulfonate (BTS) ligand, leading to vastly different structural outcomes. The lanthanide series of elements provides a clear example of this principle. Due to the phenomenon of lanthanide contraction (the gradual decrease in ionic radii across the series), different rare-earth ions interacting with the same BTS ligand can produce non-isostructural compounds.

This principle extends to other metals as well. The coordination number and geometry preferences of metals like Zn(II) versus Cd(II) can result in different framework dimensionalities (e.g., 2D layers vs. 3D frameworks) even with the same set of ligands. rsc.org Furthermore, the concentration of the metal ions can also regulate the final self-assembled architecture. nih.gov

Table 1: Influence of Rare-Earth Ion Selection on Benzene-1,3,5-trisulfonate (BTS) Coordination Polymers

| Metal Ion (RE³⁺) | Product Formula | Crystal System |

|---|---|---|

| Lanthanum (La) | [La(BTS)(H₂O)₅] |

Triclinic |

| Neodymium (Nd) | [RE(BTS)(H₂O)₄] |

Monoclinic |

This table illustrates how the choice of rare-earth metal ion affects the stoichiometry and crystal system of the resulting coordination polymer.

The incorporation of ancillary, or secondary, ligands into a synthesis with metal ions and benzene-1,3,5-trisulfonate provides another layer of structural control and a method for introducing specific functionalities. These co-ligands can influence the final framework by altering the coordination environment of the metal, linking metal nodes in specific ways, or occupying potential coordination sites to prevent the formation of more dense or interpenetrated structures.

For example, in systems using the analogous tripodal ligand 1,3,5-tris(1-imidazolyl)benzene, the addition of dicarboxylate co-ligands has been shown to produce complex 3D frameworks. researchgate.net The nature of the ancillary ligand is critical; a rigid dicarboxylate might bridge metal centers to build a robust 3D net, while a simple anionic ligand like azide (B81097) (N₃⁻) can lead to a completely different (4,4) net topology. nih.gov The ancillary ligand can also bring new functions to the material. For instance, a photoactive ancillary ligand could impart light-harvesting or photocatalytic properties to the entire MOF structure. rsc.org The interplay between the primary tripodal ligand, the ancillary ligand, and the metal ion's coordination preference ultimately determines the final supramolecular architecture. nih.gov

Advanced Characterization Methodologies for Benzene-1,3,5-Trisulfonate-Based Frameworks

The confirmation of the complex, three-dimensional structures of MOFs requires sophisticated analytical techniques. Single-crystal and powder X-ray diffraction are the cornerstones of solid-state structural characterization.

Single-Crystal X-ray Diffraction (SC-XRD) is the most powerful technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline material. researchgate.net When a suitable single crystal of a benzene-1,3,5-trisulfonate-based MOF can be grown, SC-XRD analysis provides precise data on bond lengths, bond angles, and the coordination environment of the metal centers. mdpi.commdpi.com This information is crucial for understanding the connectivity of the framework, the conformation of the flexible sulfonate groups, and the nature of the host-guest interactions within the pores.

The analysis yields a definitive structural model, including the unit cell parameters (the dimensions and angles of the basic repeating unit of the crystal) and the space group (which describes the symmetry elements of the crystal). This detailed structural solution is fundamental for establishing structure-property relationships and for understanding the results of other characterization methods. rsc.orgresearchgate.net

Table 2: Example of Crystallographic Data Obtained from Single-Crystal X-ray Diffraction

| Parameter | Example Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.2969(5) |

| b (Å) | 12.2834(5) |

| c (Å) | 17.4667(12) |

| β (°) | 96.5740(10) |

| Volume (ų) | 1768.1(2) |

This table presents typical crystallographic data for a MOF containing a tripodal ligand, as determined by SC-XRD. Data is illustrative and sourced from a representative structure. nih.gov

The standard procedure involves comparing the experimental PXRD pattern obtained from the polycrystalline sample with a theoretical pattern simulated from the SC-XRD data. uni-muenchen.de A strong match between the peak positions in the experimental and simulated patterns confirms that the bulk material is composed of the intended crystalline phase. The absence of additional peaks indicates high phase purity, whereas extra peaks would suggest the presence of unreacted starting materials or side products. The sharpness of the diffraction peaks also provides qualitative information about the material's crystallinity; broad peaks can indicate very small crystallite sizes or the presence of structural disorder. This comparative analysis is a critical quality control step in the synthesis of MOFs. researchgate.net

Comprehensive Spectroscopic Analyses (e.g., Fourier Transform Infrared, Raman, Nuclear Magnetic Resonance) for Ligand Environment and Coordination Mode

Spectroscopic techniques are indispensable for elucidating the coordination environment of the benzene-1,3,5-trisulfonate ligand within Metal-Organic Frameworks (MOFs). Methods such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the metal-ligand bonding and the local structure of the framework.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both FTIR and Raman techniques, is a primary tool for confirming the coordination of the sulfonate groups to the metal centers. In the free trisodium (B8492382);benzene-1,3,5-trisulfonate ligand, the sulfonate (SO₃⁻) groups exhibit characteristic symmetric and asymmetric stretching vibrations. Upon coordination to a metal ion in a MOF structure, the symmetry of the sulfonate group is altered, leading to shifts in the frequencies of these vibrational modes.

FTIR spectroscopy is particularly sensitive to changes in the dipole moment, making it excellent for observing the polar S-O bonds. sapub.org The asymmetric and symmetric stretching vibrations of the S-O bonds in the uncoordinated sulfonate salt typically appear in distinct regions of the spectrum. When the sulfonate oxygen atoms coordinate to a metal center, these bands shift, and new bands corresponding to metal-oxygen (M-O) vibrations may appear at lower frequencies (typically below 600 cm⁻¹), confirming the formation of coordination bonds. nih.gov

Raman spectroscopy, which relies on changes in polarizability, serves as a complementary technique. sapub.org It is especially useful for observing the vibrations of the non-polar benzene ring backbone and homonuclear bonds. sapub.org The key vibrational modes for analyzing benzene-1,3,5-trisulfonate coordination in MOFs are summarized in the table below.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopic Technique | Significance in MOF Characterization |

|---|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | FTIR, Raman | Confirms the presence of the benzene ring linker. nih.gov |

| Asymmetric SO₃⁻ Stretch | 1250 - 1120 | FTIR | Shifts upon coordination to the metal center, indicating a change in the S-O bond environment. |

| Symmetric SO₃⁻ Stretch | 1080 - 1030 | FTIR, Raman | Frequency and splitting pattern provide information on the coordination mode (monodentate, bidentate, bridging). |

| Aromatic Ring C=C Stretch | 1620 - 1450 | FTIR, Raman | Provides information about the aromatic backbone of the linker. rsc.org |

| Metal-Oxygen (M-O) Stretch | < 600 | FTIR, Raman | Direct evidence of the coordination bond between the sulfonate oxygen and the metal ion. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for probing the local environment of atoms within a crystalline MOF structure. researchgate.net For benzene-1,3,5-trisulfonate-based MOFs, both ¹H and ¹³C ssNMR can provide valuable structural information.

¹H NMR spectra can identify the protons on the aromatic ring. The chemical shift and line width of the aromatic proton signal can change upon framework formation compared to the free ligand, reflecting the new electronic environment and restricted motion within the solid state.

¹³C ssNMR is particularly insightful for studying the linker's coordination. The carbon atoms of the benzene ring, especially those directly attached to the sulfonate groups (ipso-carbons), are sensitive to changes in the coordination environment. Upon coordination of the sulfonate groups to metal centers, the electron density around the ring is redistributed, causing shifts in the ¹³C resonances. nih.gov For instance, a study on a benzene-dicarboxylate-based MOF showed that upon guest molecule loading, the overlapping ¹³C peaks of the phenyl ring split into discrete peaks, suggesting a twisting of the phenyl ring from its original position. nih.gov Similar effects would be expected in sulfonate-based systems, providing detailed information on the ligand's conformation and interaction with the metal nodes within the framework.

| Nucleus | Spectroscopic Technique | Information Obtained |

|---|---|---|

| ¹H | Solid-State NMR | Probes the local environment of the aromatic protons, confirming the presence and integrity of the linker within the framework. youtube.com |

| ¹³C | Solid-State NMR | Detects changes in the electronic structure of the benzene ring upon coordination. Chemical shifts of ipso-carbons are particularly sensitive to the metal-sulfonate bond formation. researchgate.netnih.gov |

Thermogravimetric Analysis for Investigating Thermal Stability and Decomposition Pathways of Frameworks

Thermogravimetric analysis (TGA) is a critical technique for evaluating the thermal stability of MOFs constructed with benzene-1,3,5-trisulfonate linkers. TGA measures the change in mass of a sample as a function of temperature, providing crucial data on solvent loss, the thermal stability range of the framework, and its decomposition pathway. mdpi.comrsc.org

A typical TGA curve for a hydrated benzene-1,3,5-trisulfonate MOF displays several distinct weight loss steps:

Initial Weight Loss: At lower temperatures, typically from room temperature to around 150-200°C, an initial mass loss occurs. This step corresponds to the removal of guest molecules, such as water or other solvents (e.g., DMF, ethanol), that are trapped within the pores or coordinated to the metal centers. researchgate.netuni-muenchen.de

Thermal Stability Plateau: Following the desolvation step, the TGA curve shows a plateau region where the framework exhibits thermal stability with minimal weight loss. The length of this plateau is a direct measure of the material's operational temperature range. MOFs based on sulfonate linkers can exhibit remarkable thermal stability. For example, a zinc benzenedisulfonate framework was reported to be stable up to nearly 600°C after desolvation. researchgate.net

Framework Decomposition: At higher temperatures, a significant and often sharp weight loss is observed. This corresponds to the decomposition of the organic benzene-1,3,5-trisulfonate linker and the ultimate collapse of the MOF structure. researchgate.netelsevierpure.com The final residual mass typically corresponds to the formation of a stable metal oxide or metal sulfate.

| Temperature Range (°C) | Event | Typical Weight Loss (%) | Interpretation |

|---|---|---|---|

| ~25 - 200 | Desolvation | Variable (depends on porosity and solvent) | Loss of guest/coordinated solvent molecules from pores. mdpi.comuni-muenchen.de |

| ~200 - 500+ | Framework Stability | Minimal | The anhydrous framework is stable in this temperature range. Sulfonate-based MOFs can show high stability. researchgate.net |

| > 500 | Decomposition | Significant | Decomposition of the organic linker and collapse of the MOF structure, leaving a metal oxide/sulfate residue. researchgate.net |

Functional Applications in Catalysis and Separation Technologies

Catalytic Activity Attributed to Benzene-1,3,5-Trisulfonic Acid and Its Derivatives

The catalytic prowess of this chemical family is primarily derived from the acidic nature of benzene-1,3,5-trisulfonic acid (BTSA), the protonated form of the trisodium (B8492382) salt. The presence of three sulfonic acid groups makes it a powerful catalyst for a variety of chemical transformations.

Benzene-1,3,5-trisulfonic acid is recognized as a potent Brønsted acid. This strong acidity is a direct result of the three sulfonic acid (-SO₃H) moieties, which are highly effective at donating protons. This characteristic makes it an efficient catalyst in homogeneous systems for numerous chemical reactions that rely on proton donation. The strong proton-donating capability is central to its role in facilitating various electrophilic aromatic substitution reactions. Chiral derivatives of sulfonic acids are also being explored to create specialized Brønsted acid catalysts for stereoselective organic synthesis. nih.gov

While direct performance data for benzene-1,3,5-trisulfonic acid in esterification is not extensively detailed in the reviewed literature, the catalytic activity of closely related benzenesulfonic acids is well-documented and serves as a strong indicator of its potential. These acids have been shown to be effective and greener alternatives to corrosive catalysts like sulfuric acid. For instance, catalysts such as p-toluenesulfonic acid and carbon-based solid acids functionalized with sulfonic acid groups exhibit high yields and stability in esterification reactions. researchgate.net

In a study on the esterification of acetic acid with n-heptanol, a poly(styrenesulfonic acid)-functionalized SBA-15 catalyst demonstrated high efficiency. mdpi.com The conversion of acetic acid was shown to be dependent on temperature and catalyst load, reaching 100% conversion at 110 °C. mdpi.com Such results highlight the general effectiveness of the sulfonic acid functional group in catalyzing esterification. mdpi.com

Below is a table summarizing the performance of various sulfonic acid-based catalysts in esterification reactions, which provides a comparative context for the expected activity of benzene-1,3,5-trisulfonic acid.

| Catalyst | Reaction | Yield/Conversion | Reaction Conditions | Source |

|---|---|---|---|---|

| p-Toluenesulfonic Acid | Esterification of acetic acid and n-propanol | ~92.2% Yield | Continuous rectification tower | |

| Alkyl Benzene (B151609) Sulfonic Acid Carbon-Based Catalyst | Esterification of Mono-fatty alcohol polyoxyethylene maleate (B1232345) esters | High activity, stable for 5 cycles | 150°C, 10 h, under vacuum | researchgate.net |

| Dodecylbenzene Sulfonic Acid (DBSA) | Solvent-free esterification | Moderate to excellent yield | Room temperature | rsc.org |

| SBA-15-Poly(styrenesulfonic acid) | Esterification of acetic acid with n-heptanol | 100% Conversion | 110°C, 60 min (0.3 g catalyst) | mdpi.com |

The catalytic mechanism of benzene-1,3,5-trisulfonic acid is centered on its capacity to generate more reactive intermediates by protonating substrates. In acid-catalyzed reactions, the sulfonic acid groups donate a proton to a reactant molecule, increasing its electrophilicity and lowering the activation energy of the subsequent reaction step.

Kinetic models for related processes, such as the sulfonation of benzene, have been investigated using advanced computational methods like ab initio molecular dynamics. nih.gov These studies confirm complex reaction pathways, sometimes involving multiple molecules of the sulfonating agent and the formation of cyclic transition states, rather than a simple two-step mechanism. nih.gov For acid-catalyzed reactions in general, the mechanism involves the formation of a reaction intermediate, and the catalyst is regenerated in the final step of the reaction.

Gas Adsorption and Storage Capabilities within Benzene-1,3,5-Trisulfonate Frameworks

The trisodium salt of benzene-1,3,5-trisulfonic acid, with its trifunctional and rigid planar geometry, is an ideal building block, or linker, for the construction of porous materials such as metal-organic frameworks (MOFs). While research on frameworks using the trisulfonate linker specifically is emerging, extensive studies on analogous linkers like 1,3,5-benzenetribenzoate (btb) and 1,3,5-benzenetricarboxylate (btc) provide significant insight into the potential of these structures for gas storage and separation. berkeley.eduberkeley.edu

Frameworks constructed from 1,3,5-trisubstituted benzene linkers are prime candidates for hydrogen storage due to their high porosity and large surface areas. berkeley.eduuran.ru For example, a MOF synthesized with beryllium and the analogous 1,3,5-benzenetribenzoate linker demonstrated a hydrogen uptake of 1.6 wt % at 77 K and 1 bar. berkeley.edu Thermodynamic analysis of this material revealed an initial isosteric heat of adsorption for H₂ of -5.5 kJ/mol, indicating the strength of the interaction between hydrogen and the framework. berkeley.edu

Thermodynamic studies on other materials, such as graphite (B72142), provide benchmark values for the physisorption of hydrogen. mdpi.comnih.gov For graphite surfaces at 298 K, the enthalpy of adsorption is in the range of -6.16 to -6.37 kJ/mol, with an entropy of adsorption between -75.42 and -79.95 J mol⁻¹ K⁻¹. mdpi.comnih.gov These values are comparable to the heats of adsorption seen in some MOFs and are critical for designing materials that can operate under practical temperature and pressure conditions. berkeley.edu

| Material | H₂ Uptake (wt%) | Conditions | Heat of Adsorption (kJ/mol) | Source |

|---|---|---|---|---|

| MOF-5 (Zn₄O(BDC)₃) | 4.5 | 78 K | - | nih.gov |

| MOF-5 (Zn₄O(BDC)₃) | 1.0 | Room Temp, 20 bar | - | nih.gov |

| Be₁₂(OH)₁₂(btb)₄ | 1.6 | 77 K, 1 bar | -5.5 (initial) | berkeley.edu |

| Graphite Surface | N/A | 298 K | -6.16 to -6.37 | mdpi.comnih.gov |

Materials incorporating the 1,3,5-trisubstituted benzene motif have shown exceptional promise for carbon dioxide (CO₂) capture. A recently developed solid molecular network based on 1,3,5-tris(aminomethyl)benzene, a derivative of the core structure, demonstrated a record CO₂ absorption capacity as high as 8.9 mmol/g when capturing CO₂ from humid air. nih.gov This material operates via a phase change, forming a porous, crystalline ammonium (B1175870) carbamate (B1207046) network upon CO₂ exposure. nih.gov

Other porous materials, such as amine-impregnated sorbents and various MOFs, also show high CO₂ adsorption capacities. researchgate.net MOFs built with linkers like 1,3,5-benzenetricarboxylate (btc) are listed among materials studied for CO₂ capture from power plant flue streams. sydney.edu.au The selectivity of these materials is crucial, as they must effectively separate CO₂ from other gases like nitrogen. sydney.edu.au The development of derivatives of benzene-1,3,5-trisulfonic acid has also led to organocatalysts capable of the chemical fixation of CO₂ into valuable cyclic carbonates.

| Material/Sorbent | CO₂ Adsorption Capacity | Conditions | Source |

|---|---|---|---|

| 1,3,5-tris(aminomethyl)benzene (TriH) | up to 8.9 mmol/g | Humid air | nih.gov |

| PEI-impregnated PMMA | 4.26 mmol/g | 75 °C, pure CO₂ | researchgate.net |

| Zeolite 13X | 3.3 mmol/g | 323 K, 1 atm | sydney.edu.au |

| HCu[(Cu₄Cl)₃(BTTri)₈] | 3.24 mmol/g | 298 K, 1 atm | sydney.edu.au |

Proton Conduction Phenomena in Benzene-1,3,5-Trisulfonate-Based Coordination Polymers and MOFs

Coordination polymers and MOFs constructed using sulfonate-based linkers, such as benzene-1,3,5-trisulfonate, have garnered significant attention as potential proton-conducting materials. atlasofscience.org Their crystalline nature and tunable structures offer an advantage over traditional polymer membranes for applications like proton-exchange membrane fuel cells (PEMFCs). atlasofscience.orgbeilstein-journals.org

The rational design of highly proton-conductive MOFs involves several key strategies aimed at creating efficient pathways for proton transport.

Introduction of Proton Carriers: A primary method involves introducing proton sources and carriers into the framework. This can be achieved in three ways: directly incorporating carriers like ammonium ions (NH₄⁺) as counterions within the pores (Type I); functionalizing the framework itself with acidic groups such as sulfonic acid (-SO₃H) or carboxylic acid (-COOH) (Type II); or loading acidic guest molecules into the voids of the structure (Type III). nih.gov The sulfonic acid groups are particularly effective as they serve as proton sources and participate in forming hydrogen-bond networks essential for proton transfer. colby.edu

Framework Engineering for Dangling Functional Groups: A crucial design principle is to prevent the acidic functional groups from coordinating directly with the metal centers. beilstein-journals.org By engineering "missing metal-linker connectivities" or controlling synthesis conditions like pH, it is possible to create an ordered array of free, non-coordinated ("dangling") sulfonate groups. atlasofscience.orgnih.gov These dangling groups, along with associated water molecules, form extensive hydrogen-bonding networks that act as highways for proton transport, significantly enhancing conductivity. atlasofscience.orgbeilstein-journals.org One study demonstrated that a MOF with such engineered pendant sulfonate groups exhibited a proton conductivity over two orders of magnitude higher than a similar MOF with a complete metal-ligand connectivity. atlasofscience.org

Enhancing Framework Flexibility: The flexibility of a MOF's structure can also influence its proton conductivity. Frameworks that can "self-adapt" their structure in response to environmental changes, such as humidity, can lead to higher proton conductivities across a wider range of conditions. globethesis.com

The predominant mechanism for proton transport in these hydrated sulfonate-based frameworks is the Grotthuss "hopping" mechanism. beilstein-journals.orgnih.gov This process involves the formation and simultaneous cleavage of covalent and hydrogen bonds between adjacent molecules, allowing protons to "hop" through the network without mass transport of a single carrier molecule. beilstein-journals.org

The key to an efficient Grotthuss mechanism is the presence of a well-established and continuous hydrogen-bonding network. In sulfonate-based MOFs, these networks are formed by the dangling sulfonate groups, which are not coordinated to the metal ions, and water molecules (both coordinating and non-coordinating). beilstein-journals.org Protons can hop between protonated sulfonate groups (-SO₃H), deprotonated groups (-SO₃⁻), and hydronium ions (H₃O⁺) within the crystal structure. beilstein-journals.org The presence of uncoordinated sulfonate groups pointing into the channels or interlayer regions of the material is critical for facilitating this proton hopping. beilstein-journals.org

Conversely, when the sulfonate groups coordinate directly to the metal centers, they are unable to participate in forming these extended hydrogen-bond networks. beilstein-journals.org This disruption of the transport pathway leads to significantly lower proton conductivity. beilstein-journals.org The efficiency of the hopping mechanism is often reflected in the activation energy (Ea) of proton conduction; low activation energies (≤0.4 eV) are characteristic of a Grotthuss-type transport. beilstein-journals.org

The proton conductivity of sulfonate-based coordination polymers and MOFs is highly sensitive to environmental conditions, particularly relative humidity (RH) and temperature.

Humidity: Water plays a central role in facilitating the Grotthuss mechanism by acting as a proton-conducting medium and forming the necessary hydrogen-bond networks. Consequently, proton conductivity generally increases with higher relative humidity. mdpi.com The water molecules create continuous pathways that allow for efficient proton hopping. researchgate.net The activation energy for proton conduction has been observed to decrease as humidity increases; for example, in one study on sulfonated polyphenylquinoxalines, the activation energy dropped from 0.4 eV at 42% RH to 0.2 eV at 95% RH. mdpi.com

Table 2: Proton Conductivity of Various Sulfonate-Based and Related Materials Under Different Environmental Conditions

Theoretical and Computational Investigations of Benzene 1,3,5 Trisulfonate Systems

Density Functional Theory (DFT) Calculations for Molecular and Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for determining the properties of molecules and materials based on the spatial distribution of electrons. For systems incorporating the benzene-1,3,5-trisulfonate (BTS) ligand, DFT is instrumental in understanding its coordination behavior and electronic characteristics.

A primary application of DFT in the study of BTS-based systems is the prediction of how the ligand will interact with metal ions to form coordination complexes or extended structures like metal-organic frameworks (MOFs). DFT calculations can accurately determine the binding energies between the sulfonate groups of the BTS ligand and various metal cations. banglajol.inforesearchgate.net The analysis of these interactions is crucial for predicting the stability and preferred geometry of the resulting materials.

The interaction between a metal ion and the BTS ligand involves a combination of electrostatic attraction and covalent bonding (charge transfer). researchgate.netmdpi.com DFT, through methods like Natural Energy Decomposition Analysis (NEDA), can dissect the total interaction energy into these constituent parts, revealing the nature of the chemical bond. mdpi.com For instance, calculations on related metal-ligand systems show that the interaction energy is dominated by the electrostatic term, especially with charged ligands, but the covalent charge-transfer contribution is significant and varies with the type of donor atom. mdpi.com

Furthermore, DFT can predict the most stable three-dimensional arrangement, or conformation, of the ligand around a metal center. Studies on similar aromatic ligands interacting with metal cations have shown that the preferred coordination geometry depends heavily on the specific metal ion involved. researchgate.net For example, some metal ions favor a position directly above the center of the benzene (B151609) ring, while others prefer an off-center location due to the specifics of orbital interactions and charge donation from the π-system of the ring. researchgate.net For the BTS ligand, DFT would be used to model how the three sulfonate groups orient themselves to achieve optimal coordination, which is a key factor in determining the pore structure and topology of a resulting MOF.

Table 1: Representative Data from DFT Calculations on Metal-Ligand Interactions This table presents typical output parameters and conceptual values derived from DFT studies on related metal-ligand systems to illustrate the type of data generated.

| Parameter | Description | Conceptual Value Range |

| Binding Energy | The energy released upon the formation of the metal-ligand bond, indicating stability. | -200 to -1500 kJ/mol |

| Electrostatic Interaction (ΔE_EL) | The energy contribution from the electrostatic attraction between the metal and ligand. mdpi.com | 55-80% of total interaction |

| Charge Transfer (ΔE_CT) | The energy contribution from the covalent sharing of electrons between the metal and ligand. mdpi.com | 20-45% of total interaction |

| M-O Bond Distance | The predicted equilibrium distance between the metal center and an oxygen atom of a sulfonate group. | 2.0 - 2.5 Å |

| Preferred Conformation | The lowest energy spatial arrangement of the ligand with respect to the metal ion. | e.g., C₃ᵥ symmetry, facial coordination |

DFT is also a powerful tool for understanding the electronic properties of the BTS ligand and its complexes. By calculating the distribution of electron density, researchers can identify which parts of the molecule are electron-rich or electron-poor. This is often visualized through molecular orbital plots, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). banglajol.infonih.gov The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and its electronic absorption spectrum. banglajol.info In metal complexes, these orbitals often describe charge transfer transitions, such as ligand-to-metal charge transfer (LMCT), which can be observed experimentally using UV-Visible spectroscopy. banglajol.info

Moreover, DFT calculations can predict various spectroscopic properties, which serve as a bridge between theoretical models and experimental characterization. By calculating the vibrational frequencies of a molecule, DFT can generate a theoretical infrared (IR) spectrum. researchgate.netmpg.de The coordination of the BTS ligand to a metal ion would cause characteristic shifts in the vibrational frequencies of the sulfonate groups (S=O and C-S bonds). Comparing the predicted spectrum to an experimental one can confirm the coordination mode and structure. mpg.de Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to aid in the structural elucidation of these compounds in solution or the solid state.

Molecular Dynamics Simulations for Dynamic Behavior and Diffusion Processes

While DFT provides a static, time-independent picture of molecules, Molecular Dynamics (MD) simulations are used to model the movement of atoms and molecules over time. This allows for the investigation of dynamic processes, which is crucial for understanding the function of materials, such as porous frameworks built from BTS linkers, in applications like gas separation, storage, and ion conduction.

Porous materials like MOFs constructed with BTS linkers are designed to have internal voids and channels that can host smaller "guest" molecules (e.g., gases, solvents). MD simulations are essential for studying how these guest molecules move within the porous host structure. researchgate.netmdpi.com

In a typical simulation, a model of the porous framework is constructed, and guest molecules are placed inside. By solving the classical equations of motion for every atom, MD tracks the trajectory of each guest molecule over time. ut.ac.ir Analysis of these trajectories reveals critical information about the diffusion process. For example, simulations can show whether guest molecules are confined to specific cages or can travel freely through the channel system. researchgate.net A key metric obtained from MD is the diffusion coefficient, which quantifies the rate at which guest molecules move through the material. researchgate.netut.ac.ir This is a vital parameter for assessing a material's performance in separation applications. Simulations can also shed light on the interactions between the guest molecules and the framework's internal surface, identifying preferred adsorption sites and the influence of the framework's chemical nature (e.g., the sulfonate groups) on guest dynamics. mdpi.com

Table 2: Typical Outputs from Molecular Dynamics Simulations of Guest Diffusion This table illustrates the kind of data obtained from MD simulations of guest molecules in porous materials, with conceptual values based on studies of similar systems.

| Parameter | Description | Conceptual Unit |

| Diffusion Coefficient (D) | A measure of the rate of diffusion of guest molecules through the porous host. researchgate.net | 10⁻⁹ to 10⁻¹¹ m²/s |

| Mean Square Displacement (MSD) | The average squared distance a molecule travels over time, from which D is calculated. | Ų |

| Adsorption Energy | The energy change when a guest molecule adsorbs onto a surface within the pore. | kJ/mol |

| Radial Distribution Function (RDF) | Describes the probability of finding a guest molecule at a certain distance from a specific site in the host. | Dimensionless |

The high density of acidic sulfonate groups makes materials derived from benzene-1,3,5-trisulfonate promising candidates for proton-conducting membranes, which are key components in fuel cells. MD simulations, particularly ab initio MD where forces are calculated "on-the-fly" using quantum mechanics, are invaluable for understanding the mechanisms of proton transport in these materials. mdpi.com

Computational Design and Predictive Modeling for Novel Materials

A major goal of computational materials science is to move beyond explaining existing materials to predicting new ones with superior properties. researchgate.net By combining DFT and MD simulations, researchers can engage in the computational design and screening of novel materials based on the benzene-1,3,5-trisulfonate linker.

The process often involves a "forward design" approach where a virtual library of hypothetical materials is created by computationally combining the BTS linker with various metal ions or other molecular building blocks. researchgate.netuchicago.edu DFT calculations can then be used to perform an initial screening, predicting the thermodynamic stability of these hypothetical structures. The most promising candidates can then be subjected to more intensive simulations. For example, Grand Canonical Monte Carlo (GCMC) simulations can predict gas adsorption isotherms, while MD simulations can predict diffusion coefficients or ion conductivity. researchgate.net This high-throughput computational screening allows scientists to identify the most promising material candidates for a specific application—such as carbon capture or proton conduction—before committing resources to their laboratory synthesis and testing. This predictive modeling approach accelerates the discovery of new, high-performance materials. nih.gov

In-silico Screening and Optimization for Targeted Applications

In-silico screening involves the use of computational models to rapidly evaluate large libraries of virtual compounds for their potential utility in a specific application, thereby prioritizing experimental efforts. For systems involving the benzene-1,3,5-trisulfonate anion, a key area of investigation has been its use in the formulation of ionic liquids (ILs) for carbon dioxide (CO₂) capture. arkat-usa.org

Computational studies have employed a multi-scale modeling approach to understand the factors governing CO₂ solubility in these ILs. arkat-usa.org This typically begins with quantum mechanical calculations, such as Density Functional Theory (DFT), to determine the optimized geometries and electronic charge distributions of the individual ions. arkat-usa.org These parameters are then used to develop accurate force fields for classical molecular dynamics (MD) and Grand Canonical Monte Carlo (GCMC) simulations, which can predict macroscopic properties like density, fractional free volume (FFV), and gas solubility. arkat-usa.orgnih.gov

For instance, research on multivalent ILs, which incorporate anions like benzene-1,3,5-trisulfonate ([BzO₃]³⁻), has focused on decoupling the effects of free volume and anion-gas interactions on CO₂ absorption. arkat-usa.org In-silico screening of different cation-anion combinations allows for the systematic investigation of how ionic structure influences these properties. The data generated from these simulations are crucial for optimizing the IL composition for enhanced CO₂ capture performance.

Below is a representative data table showcasing the types of parameters used in molecular simulations of ILs containing sulfonate-based anions for gas solubility studies.

| Gas | Site | ε/kB (K) | σ (Å) | q (e) |

|---|---|---|---|---|

| CO₂ | C | 27.0 | 2.80 | +0.70 |

| O | 79.0 | 3.05 | -0.35 |

These parameters, derived from fitting to experimental data or from high-level quantum calculations, are essential for the accuracy of the in-silico screening and optimization process. They dictate the non-bonded interactions (Lennard-Jones and electrostatic) between the gas molecules and the ionic liquid components in the simulation.

Establishment of Quantitative Structure-Performance Relationships

Quantitative Structure-Performance Relationships (QSPR), a subset of Quantitative Structure-Activity Relationships (QSAR), are mathematical models that correlate the structural or physicochemical properties of molecules with a specific performance metric. The goal is to develop predictive models that can estimate the performance of new, unsynthesized compounds.

For example, the dissociation constant (pKa) of a series of substituted benzenesulfonamides has been modeled using physicochemical descriptors. These descriptors, which quantify electronic, steric, and hydrophobic effects, are calculated for each molecule in the series and then correlated with the experimentally measured pKa values using statistical methods like multiple linear regression.

The following interactive table presents data from a QSAR study on the pKa of various substituted benzenesulfonamides, illustrating the types of descriptors and data used to build a predictive model.

| Compound No. | Substituent | pKa (Observed) | Surface Tension (ST) | Refractive Index (η) |

|---|

A successful QSPR model for a compound like trisodium (B8492382);benzene-1,3,5-trisulfonate would involve calculating a variety of molecular descriptors for the [C₆H₃(SO₃)₃]³⁻ anion, such as its volume, surface area, polarizability, and various quantum chemical parameters (e.g., HOMO/LUMO energies). These descriptors would then be correlated with an experimentally determined performance metric, such as its efficacy as a component in a catalytic system or its contribution to the gas absorption capacity of a solvent. The resulting mathematical equation would provide a powerful tool for predicting the performance of novel, related structures, thereby accelerating the discovery of advanced materials.

Chemical Reactivity and Advanced Synthetic Applications of Benzene 1,3,5 Trisulfonate Derivatives

Utilization in Deoxyazidation Reactions Through SuFEx Chemistry

The synthesis of organic azides is of significant importance, largely due to their role in click chemistry. nih.govresearchgate.net A robust and scalable method for producing these compounds involves the deoxyazidation of alcohols, a transformation where benzene-1,3,5-trisulfonate derivatives have emerged as key players through Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) chemistry. nih.govnih.gov SuFEx represents a new generation of click chemistry reactions, valued for its reliability and broad utility in creating functional molecules. sigmaaldrich.com This methodology leverages the unique stability and reactivity of sulfonyl fluorides. sigmaaldrich.com

A significant advancement in azide (B81097) synthesis has been the development of Benzene-1,3,5-trisulfonyl fluoride (BTSF) as a low-cost, stable, and selective reagent for SuFEx-driven deoxyazidation. nih.govnih.govenamine.net This method relies on the synergistic interaction between BTSF and trimethylsilyl (B98337) azide (TMSN₃). nih.govresearchgate.net The process is notable for its procedural simplicity and effectiveness under mild conditions. nih.govenamine.net The reaction mechanism capitalizes on the silicon activation of the fluoride leaving group and the formation of the strong TMS-F bond, which acts as a thermodynamic driving force for the SuFEx reaction. nih.gov This approach provides an efficient pathway for converting primary and secondary alcohols into the corresponding alkyl azides. nih.govnih.gov

The deoxyazidation protocol using BTSF is distinguished by its broad substrate scope and high efficiency. nih.govnih.gov It accommodates a wide array of primary and secondary alcohols, including those within complex molecules containing other functional groups like esters and amides. enamine.net The method has proven effective for late-stage functionalization of natural products and pharmaceutically relevant molecules. researchgate.net

A key advantage of BTSF is its reagent economy. Research has demonstrated that using just 40 mol% of BTSF is sufficient to convert a corresponding alcohol to its azide form with a 91% yield, a performance comparable to using 60 mol% of the related reagent, benzene-1,3-disulfonyl fluoride (BDSF). nih.gov This efficiency makes the protocol reliable and scalable for producing organic azides. nih.govresearchgate.net The reaction is typically carried out at room temperature in acetonitrile (B52724) with a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). nih.gov

Table 1: Efficiency of BTSF in Deoxyazidation of Alcohols

| Alcohol Substrate | Reagent (mol%) | Product | Yield (%) | Citation |

|---|---|---|---|---|

| 1-Phenylethan-1-ol | BTSF (40%) | 1-azido-1-phenylethane | 91 | nih.gov |

Furthermore, this deoxyazidation process can be integrated into a one-pot sequence with the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, streamlining the synthesis of more complex molecules for applications such as drug discovery. nih.govnih.gov

Role as Key Intermediates in the Synthesis of Complex Organic Architectures, e.g., Dendrimers

The trifunctional nature of the benzene-1,3,5-trisubstituted core makes it an ideal building block, or core reagent, for the synthesis of dendrimers. rsc.orgskoltech.ru Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure that radiates from a central core. researchgate.net Their unique properties, such as high solubility and reactivity, make them suitable for a wide range of applications. researchgate.net

Compounds with a 1,3,5-trisubstituted benzene (B151609) structure serve as efficient trifunctional cores for the convergent synthesis of these complex architectures. rsc.orgskoltech.ru For example, potassium benzene-1,3,5-triyltris(ethynethiolate), which can be synthesized from 1,3,5-triacetylbenzene, has been demonstrated as an effective core reagent for building dendrimers. rsc.org Similarly, sulfonimide-based dendrimers, which exhibit high thermal and chemical stability, have been synthesized using strategies that could incorporate such trisubstituted aromatic cores. skoltech.ru The symmetric branching from the central benzene ring allows for the systematic, generational growth required to produce well-defined dendritic structures. researchgate.net

Comparative Studies with Related Aromatic Polysulfonic Acid Derivatives

To better understand the unique properties of benzene-1,3,5-trisulfonate derivatives, it is useful to compare them with related aromatic polysulfonic acids, such as those derived from naphthalene (B1677914). These comparisons highlight how the nature of the aromatic system influences reactivity, ligand properties, and self-assembly behavior.

Naphthalene-1,3,5-trisulfonic acid is an aromatic sulfonic acid featuring three sulfonic acid groups attached to a naphthalene ring system. smolecule.comchemicalbook.com Like its benzene counterpart, it is highly soluble in water. chemicalbook.com The unique positioning of the three sulfonate groups on the larger naphthalene core results in distinct reactivity patterns. smolecule.com This compound and its derivatives are utilized as intermediates in the synthesis of dyes and pigments and can act as fluorescent probes in biochemical studies. lookchem.com The sulfonic acid groups can coordinate with metal ions, forming stable complexes that are useful in catalysis and materials science. smolecule.com

Table 2: Comparison of Benzene-1,3,5-trisulfonic acid and Naphthalene-1,3,5-trisulfonic acid

| Property | Benzene-1,3,5-trisulfonic acid | Naphthalene-1,3,5-trisulfonic acid | Citations |

|---|---|---|---|

| Molecular Formula | C₆H₆O₉S₃ | C₁₀H₈O₉S₃ | nih.gov, chemicalbook.com |

| Aromatic Core | Benzene | Naphthalene | nih.gov, chemicalbook.com |

| Key Applications | Reagent for deoxyazidation (as fluoride), dendrimer cores | Dye synthesis, fluorescent probes, metal complexation | nih.gov, rsc.org, lookchem.com |

| Reactivity Feature | Forms stable sulfonyl fluorides for SuFEx chemistry | Forms stable metal complexes, used in analytical chemistry | nih.gov, smolecule.com |

The extension of the aromatic system from a single benzene ring to a fused system like naphthalene has a significant impact on the molecule's properties. The larger surface area of the naphthalene core can lead to enhanced intermolecular interactions, such as pi-pi stacking, which influences the self-assembly of molecules into larger supramolecular structures. mdpi.com

In the context of ligand properties, the spatial arrangement and electronic nature of the sulfonic acid groups on the extended aromatic system can alter the coordination geometry and stability of metal complexes. smolecule.com Furthermore, the ability of molecules to self-assemble into well-ordered structures is critical for creating functional materials. The modification of biomolecules with aromatic systems can drive the formation of complex assemblies like hydrogels and nanofibers, where the aromatic core plays a crucial role in directing the structure through non-covalent interactions. mdpi.com The larger, more polarizable naphthalene system can lead to different and potentially stronger self-assembly motifs compared to the smaller benzene core.

Future Directions and Emerging Research Frontiers

Development of Multifunctional Benzene-1,3,5-Trisulfonate-Based Materials with Synergistic Properties

The development of materials that perform multiple functions simultaneously is a key goal in materials science. The benzene-1,3,5-trisulfonate ligand is an exceptional candidate for building such multifunctional systems. Its ability to coordinate with various metal ions allows for the creation of metal-organic frameworks (MOFs) that combine properties like porosity, catalytic activity, and ionic conductivity.

A significant research direction involves designing MOFs where the benzene-1,3,5-trisulfonate linker acts as a structural backbone, while strategically chosen metal clusters or other organic linkers introduce specific functionalities. rsc.org For example, incorporating catalytically active metal sites within a porous framework built from trisulfonate linkers could yield a material that both captures reactant molecules and facilitates their chemical conversion. The strong sulfonate groups can also be leveraged to create materials with high proton conductivity, essential for applications in fuel cell membranes.

Integration into Hybrid and Composite Systems for Enhanced Performance

One prominent area of research is the creation of mixed-matrix membranes (MMMs). mdpi.com In these systems, porous particles of a benzene-1,3,5-trisulfonate-based MOF are embedded within a polymer matrix. mdpi.comnih.gov The polymer provides mechanical strength and processability, while the MOF particles introduce selective pathways for molecules, aiming to overcome the common trade-off between permeability and selectivity in membrane-based separations. mdpi.commdpi.com

Another approach involves fabricating composites with conductive materials. For instance, growing trisulfonate-based MOFs on substrates like graphite (B72142) or combining them with carbon nanotubes can produce materials with improved electrical properties. researchgate.net These composites are being investigated for use as anode materials in lithium-ion batteries and for electrochemical sensing applications, where the combination of high surface area from the MOF and conductivity from the carbonaceous material is beneficial. researchgate.net The synergy between the components can lead to materials with superior performance compared to the individual constituents alone. researchgate.net

| Hybrid System Component 1 | Hybrid System Component 2 | Potential Synergistic Enhancement | Target Application |

|---|---|---|---|

| Benzene-1,3,5-Trisulfonate MOF | Polymer Matrix (e.g., Polyethersulfone) | Improved gas selectivity and permeability | Gas Separation Membranes mdpi.comnih.gov |

| Benzene-1,3,5-Trisulfonate Framework | Graphite/Carbon Nanotubes | Enhanced electrical conductivity and charge storage | Battery Anodes researchgate.net |

| Benzene-1,3,5-Trisulfonate Material | Plasmonic Nanoparticles | Increased light absorption and photocatalytic efficiency | Photocatalysis |

| Benzene-1,3,5-Trisulfonate Material | Magnetic Nanoparticles | Facilitated catalyst recovery and reusability | Separations, Catalysis |

Exploration in Novel Catalytic Cycles and Sustainable Chemical Processes Beyond Current Applications

The robust nature of the benzene-1,3,5-trisulfonate ligand makes it an ideal building block for developing novel, highly stable catalysts for sustainable chemical processes. lidsen.comscrivenerpublishing.com Research is moving beyond conventional applications to explore its role in more complex and environmentally friendly catalytic cycles. The strong acidity and coordinating ability of the sulfonate groups are key to these new frontiers.

One promising area is the use of trisulfonate-based materials as solid acid catalysts. These materials can potentially replace corrosive and difficult-to-recycle liquid acids in industrial reactions like esterifications and alkylations. The high density of acidic sulfonate sites within a structured framework can lead to enhanced activity and selectivity. Furthermore, researchers are investigating these materials for challenging reactions such as the direct amination of benzene (B151609), a critical step in producing valuable chemicals like aniline, aiming for more sustainable pathways that avoid harsh traditional methods. nih.gov

Application of Advanced In-situ Characterization Techniques for Dynamic Studies of Framework Behavior

Understanding how materials function in real-time is crucial for optimizing their performance. Advanced in-situ characterization techniques are becoming vital for studying the dynamic behavior of benzene-1,3,5-trisulfonate-based frameworks under operational conditions. researchgate.netmpg.de These methods allow scientists to observe structural and chemical changes as they happen, providing unprecedented insights.

Techniques such as in-situ X-ray diffraction (XRD) and Pair Distribution Function (PDF) analysis are used to monitor the framework's structural evolution during processes like gas adsorption or catalytic reactions. researchgate.netresearchgate.net This can reveal flexible "breathing" motions of the framework, phase transitions, and the precise location of guest molecules within the pores, which is critical for designing better materials for gas storage and separation. researchgate.net